molecular formula C9H11BrClNO2S B8675908 N-(4-bromophenyl)-3-chloropropane-1-sulfonamide

N-(4-bromophenyl)-3-chloropropane-1-sulfonamide

Cat. No. B8675908
M. Wt: 312.61 g/mol
InChI Key: IARWDSLBGLPKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-chloropropane-1-sulfonamide is a useful research compound. Its molecular formula is C9H11BrClNO2S and its molecular weight is 312.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-3-chloropropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-3-chloropropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-bromophenyl)-3-chloropropane-1-sulfonamide

Molecular Formula

C9H11BrClNO2S

Molecular Weight

312.61 g/mol

IUPAC Name

N-(4-bromophenyl)-3-chloropropane-1-sulfonamide

InChI

InChI=1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)12-15(13,14)7-1-6-11/h2-5,12H,1,6-7H2

InChI Key

IARWDSLBGLPKTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)CCCCl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromoaniline (0.86 g, 5.0 mmol) was dissolved in CH2Cl2 (15 mL), pyridine (0.5 mL) was added, and 3-chloropropanesulfonyl chloride (0.6 mL, 5.0 mmol) was added. The mixture was stirred for 4 hours, diluted with ethyl acetate, and then washed with water, 2N HCl, brine, dried over MgSO4, and concentrated. The crude product was purified via Isco chromatography (the Redisep® column, silica, gradient 5-60% ethyl acetate in hexane) to afford 1.2 g (77%) N-(4-bromophenyl)-3-chloropropane-1-sulfonamide.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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